Methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-acetyl-6-(trifluoromethyl)-2-pyridinecarboxylate is a chemical compound that belongs to the class of pyridinecarboxylates It is characterized by the presence of an acetyl group at the 4-position, a trifluoromethyl group at the 6-position, and a methyl ester group at the 2-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-acetyl-6-(trifluoromethyl)-2-pyridinecarboxylate typically involves the reaction of 2-methyl-3-(trifluoromethyl)benzoic acid with methanol in the presence of sulfuric acid. The reaction mixture is heated under reflux conditions to yield the desired ester .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted pyridinecarboxylates.
Scientific Research Applications
Methyl 4-acetyl-6-(trifluoromethyl)-2-pyridinecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 4-acetyl-6-(trifluoromethyl)-2-pyridinecarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- Methyl 2-methyl-3-(trifluoromethyl)benzoate
- 4-Acetyl-1-methylcyclohexene
- 4-Acetylbutyric acid
Comparison: Methyl 4-acetyl-6-(trifluoromethyl)-2-pyridinecarboxylate is unique due to the presence of both an acetyl and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it more versatile compared to similar compounds .
Properties
Molecular Formula |
C10H8F3NO3 |
---|---|
Molecular Weight |
247.17 g/mol |
IUPAC Name |
methyl 4-acetyl-6-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H8F3NO3/c1-5(15)6-3-7(9(16)17-2)14-8(4-6)10(11,12)13/h3-4H,1-2H3 |
InChI Key |
QMRNYXPCCIXNIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)C(F)(F)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.